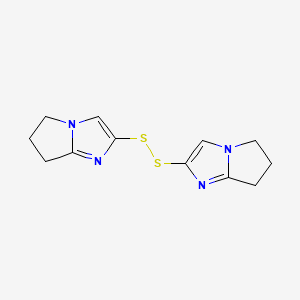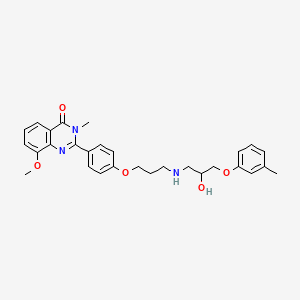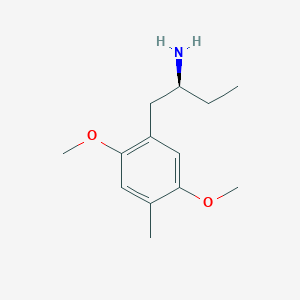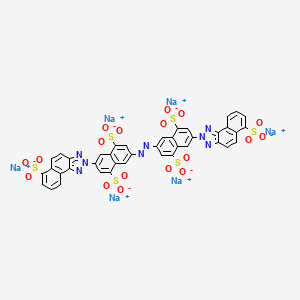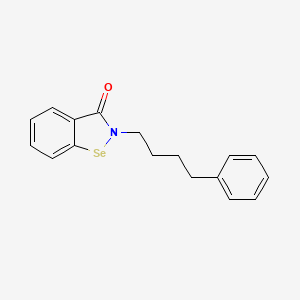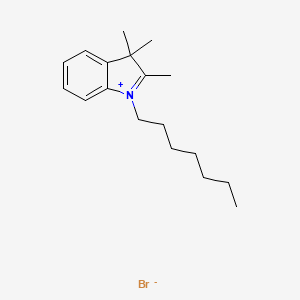
3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide: is a chemical compound belonging to the indolium family. It is characterized by the presence of a heptyl group attached to the nitrogen atom of the indolium ring, along with three methyl groups at positions 2, 3, and 3. The bromide ion serves as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide typically involves the alkylation of 2,3,3-trimethylindolenine with heptyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives.
Reduction Reactions: Reduction of the indolium ring can lead to the formation of indoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or ethanol, using nucleophiles such as sodium chloride or potassium iodide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide, often in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in aprotic solvents.
Major Products Formed:
Substitution Reactions: Formation of 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, chloride or iodide.
Oxidation Reactions: Formation of indole derivatives.
Reduction Reactions: Formation of indoline derivatives.
Applications De Recherche Scientifique
Chemistry: 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and other functional materials .
Biology: In biological research, this compound is utilized as a fluorescent probe due to its ability to emit light upon excitation. It is used in imaging techniques to study cellular processes and molecular interactions .
Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of advanced polymers, coatings, and electronic materials .
Mécanisme D'action
The mechanism of action of 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The compound’s fluorescent properties enable it to act as a probe, allowing researchers to visualize and track molecular events within cells. The pathways involved in its action include signal transduction, gene expression, and enzymatic activity modulation .
Comparaison Avec Des Composés Similaires
- 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
- 1-Propyl-2,3,3-trimethyl-3H-indolium bromide
- 1-Butyl-2,3,3-trimethyl-3H-indolium chloride
Comparison: 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties compared to its shorter alkyl chain analogs. This longer alkyl chain enhances its hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, the bromide counterion can be easily substituted, providing versatility in chemical modifications .
Propriétés
Numéro CAS |
125252-52-0 |
|---|---|
Formule moléculaire |
C18H28BrN |
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
1-heptyl-2,3,3-trimethylindol-1-ium;bromide |
InChI |
InChI=1S/C18H28N.BrH/c1-5-6-7-8-11-14-19-15(2)18(3,4)16-12-9-10-13-17(16)19;/h9-10,12-13H,5-8,11,14H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
UZCZKCJKNBPHHV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


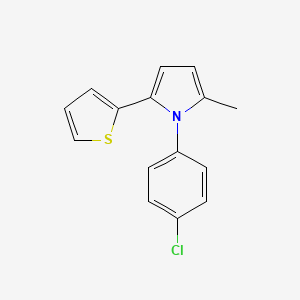
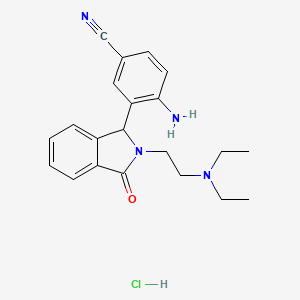
![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)


